2-Amino-5-formylthiazole
Overview
Description
2-Amino-5-formylthiazole is an organic compound with the molecular formula C₄H₄N₂OS. It is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its crystalline form, which ranges from colorless to slightly yellow. It is sparingly soluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-formylthiazole typically involves the reaction of bromomalonaldehyde with thiourea. This reaction is carried out in the substantial absence of acids or bases to form the hydrobromide salt of this compound, which is then treated with a base to yield the free amine . The reaction conditions are generally mild, and the process can be conducted at ambient or slightly elevated temperatures, often in a nitrogen atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-formylthiazole undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 2-Amino-5-thiazolecarboxylic acid.
Reduction: 2-Amino-5-hydroxymethylthiazole.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-formylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Derivatives of this compound have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo linkages.
Mechanism of Action
The mechanism of action of 2-Amino-5-formylthiazole and its derivatives often involves interaction with specific enzymes or receptors. For example, some derivatives act as phosphodiesterase type 5 inhibitors, which regulate the levels of cyclic guanosine monophosphate (cGMP) in cells. This regulation can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions . The compound can also inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
- 2-Amino-4-methylthiazole
- 2-Amino-5-thiazolecarboxaldehyde
- 2-Amino-5-bromothiazole
Comparison: 2-Amino-5-formylthiazole is unique due to its formyl group, which provides distinct reactivity compared to other similar compounds. For instance, 2-Amino-4-methylthiazole lacks the aldehyde functionality, making it less reactive in certain oxidation and reduction reactions. The presence of the formyl group in this compound allows for a broader range of chemical transformations and applications in synthetic chemistry .
Properties
IUPAC Name |
2-amino-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4-6-1-3(2-7)8-4/h1-2H,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKMBJCDAXLMDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372252 | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-61-8 | |
Record name | 2-Amino-5-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-formylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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